N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a benzodioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative, such as an acyl chloride or ester, under dehydrating conditions.
Introduction of the benzodioxole moiety: This step involves the reaction of a suitable benzodioxole precursor with the oxadiazole intermediate, often using a coupling reagent like carbonyl diimidazole (CDI).
Formation of the carboxamide group: The final step involves the reaction of the oxadiazole-benzodioxole intermediate with an appropriate amine, such as prop-2-enylamine, under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective or anticancer agent.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar 1,2,4-oxadiazole rings, such as 3-phenyl-1,2,4-oxadiazole, share some structural features and may exhibit similar biological activities.
Benzodioxole Derivatives: Compounds with benzodioxole moieties, such as piperonyl butoxide, may also share some properties with the target compound.
Uniqueness
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide is unique due to its combination of the 1,2,4-oxadiazole ring, benzodioxole moiety, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
887597-72-0 |
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Molecular Formula |
C20H17N3O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-2-10-23(20(24)15-8-9-16-17(11-15)26-13-25-16)12-18-21-19(22-27-18)14-6-4-3-5-7-14/h2-9,11H,1,10,12-13H2 |
InChI Key |
RLDOOZOGABKISX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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